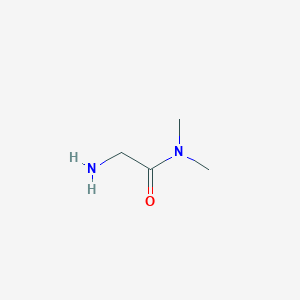

2-amino-N,N-dimethylacetamide

概要

説明

2-Amino-N,N-dimethylacetamide is a chemical compound with the molecular formula C4H10N2O. It is characterized by the presence of amino and dimethyl functional groups. This compound is a colorless liquid and is known for its versatility in various chemical processes.

準備方法

Synthetic Routes and Reaction Conditions: 2-Amino-N,N-dimethylacetamide can be synthesized through several methods:

Reaction of Dimethylamine with Acetyl Chloride: This method involves the reaction of dimethylamine with acetyl chloride under controlled conditions to produce this compound.

Industrial Production Methods:

Acetic Anhydride Method: This method involves the reaction of acetic anhydride with dimethylamine.

Acetyl Chloride Method: This method involves the reaction of acetyl chloride with dimethylamine.

Acetic Acid Method: This method involves the reaction of acetic acid with ammonia and methanol.

化学反応の分析

2-Amino-N,N-dimethylacetamide undergoes various chemical reactions:

Oxidation: It can be oxidized to form corresponding amides and acids.

Reduction: It can be reduced to form amines.

Substitution: It can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride.

Major Products: The major products formed from these reactions include amides, acids, and substituted derivatives.

科学的研究の応用

Pharmaceutical Applications

1.1 Drug Excipients and Delivery Systems

DMAc is recognized for its role as a drug excipient, which enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs). It is particularly effective in formulations requiring high solubility and stability. Studies have shown that DMAc can facilitate the delivery of potent drugs such as busulfan, a chemotherapeutic agent used in cancer treatment. In pediatric patients undergoing stem cell transplantation, DMAc has been administered intravenously to improve the pharmacokinetics of busulfan, achieving plasma concentrations that support effective therapeutic outcomes .

1.2 Therapeutic Potential

Recent research has highlighted DMAc's epigenetic activity, indicating its potential as an anti-osteoporotic agent. It has been shown to inhibit osteoclastogenesis and inflammation, thereby enhancing bone regeneration in vivo. This suggests that DMAc may have applications beyond being an inert excipient, warranting further investigation into its therapeutic properties .

Chemical Synthesis

2.1 Solvent in Organic Reactions

DMAc serves as an important solvent in various organic synthesis reactions due to its ability to dissolve a wide range of compounds. It has been utilized in the synthesis of thioamides and amidation reactions involving halopyridines, demonstrating its versatility in facilitating complex chemical transformations .

2.2 Reactant in Synthesis

In addition to acting as a solvent, DMAc can participate directly in chemical reactions. For instance, it has been employed in the synthesis of 2-oxo-acetamidines from methyl ketones and anilines under specific reaction conditions, showcasing its utility as both a reactant and solvent .

Industrial Applications

3.1 Use in Textile and Polymer Industries

DMAc is commonly used as a solvent in the textile industry for the production of synthetic fibers, particularly acrylic fibers. Its ability to dissolve polymers makes it an essential component in spinning processes . Furthermore, it has been employed in various polymerization reactions to produce copolymers with desirable mechanical properties .

Safety and Exposure Considerations

While DMAc has numerous applications, it is essential to consider safety aspects related to its use. Occupational exposure studies have indicated that workers in industries utilizing DMAc may be at risk of exposure through inhalation or dermal contact. Monitoring urinary metabolites has been suggested as a method for assessing exposure levels among workers . Regulatory guidelines emphasize the need for safety measures when handling this compound due to its potential health risks.

Summary Table of Applications

作用機序

The mechanism of action of 2-amino-N,N-dimethylacetamide involves its ability to act as a nucleophile or an electrophile in various chemical reactions. It can form complexes with other molecules through hydrogen bonding and Van der Waals interactions. The molecular targets and pathways involved include the formation of intermediates like N’-acyl-N,N-dimethylformamidines and the stabilization of reaction intermediates through hydrogen bonding .

類似化合物との比較

2-Amino-N,N-dimethylacetamide can be compared with other similar compounds such as:

N,N-Dimethylformamide (DMF): Both compounds are polar solvents and are used as reagents in organic synthesis.

N,N-Dimethylacetamide (DMA): Similar to DMF, DMA is also a polar solvent and is used in various chemical processes.

These comparisons highlight the unique properties of this compound, particularly its versatility and reactivity due to the presence of both amino and dimethyl functional groups.

生物活性

2-Amino-N,N-dimethylacetamide (DMA) is a derivative of dimethylacetamide, recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of bone health and inflammation. This article synthesizes current research findings, case studies, and relevant data tables to provide an authoritative overview of the biological activity of this compound.

- Chemical Formula : C₄H₁₁N₂O

- Molecular Weight : 87.14 g/mol

- CAS Number : 109-55-7

Recent studies have demonstrated that DMA exhibits significant biological activity through its interaction with bromodomains, which are protein domains that recognize acetylated lysine residues on histones and non-histone proteins. This interaction suggests that DMA may influence gene expression and cellular processes related to inflammation and bone metabolism.

- Bromodomain Binding : DMA binds to bromodomains BRD2 and BRD4, inhibiting their activity with IC50 values of 11 mM and 6 mM, respectively. This binding is critical as it alters the osteoblast/osteoclast balance, which is essential for bone health .

- Anti-inflammatory Effects : In vitro studies have shown that DMA can suppress lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent. The compound reduces the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and TNF-α .

Biological Monitoring and Occupational Exposure

Research into occupational exposure to DMA has highlighted its significant dermal absorption potential. A study involving workers in a synthetic acrylic fiber factory revealed that even low environmental concentrations could lead to notable urinary levels of DMA and its metabolite, N-methylacetamide (NMA). The findings suggest that urinary concentrations serve as reliable biomarkers for monitoring exposure .

| Exposure Level | Urinary NMA Concentration (mg/g creatinine) | Notes |

|---|---|---|

| Low Exposure | Median 20.5 | 20% had levels >30 mg/g |

| High Exposure | Up to 173.6 | Associated with tasks involving machinery startup |

Osteoporosis Treatment

A pivotal study explored the use of DMA in preventing osteoporosis by enhancing bone regeneration and inhibiting osteoclastogenesis. The research indicated that DMA not only promotes bone formation but also mitigates the effects of estrogen depletion on bone density .

Cancer Treatment Facilitation

In pediatric neuroblastoma treatment protocols, high concentrations of DMA are administered to facilitate the application of busulfan, a chemotherapeutic agent. This application underscores DMA's role as a crucial excipient in enhancing drug delivery systems .

Safety and Toxicology

Investigations into the toxicological profile of DMA have shown no significant increase in tumor incidence in long-term animal studies. However, there were observations of centrilobular hepatocellular hypertrophy at higher exposure levels, indicating a need for continued monitoring of occupational safety standards .

特性

IUPAC Name |

2-amino-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-6(2)4(7)3-5/h3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVRBEGQERGQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406946 | |

| Record name | 2-amino-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1857-19-8 | |

| Record name | 2-amino-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。